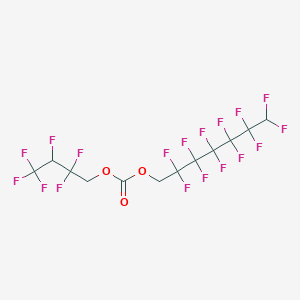

1H,1H,7H-Perfluoroheptyl 2,2,3,4,4,4-hexafluorobutyl carbonate

Description

Properties

Molecular Formula |

C12H6F18O3 |

|---|---|

Molecular Weight |

540.14 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2,2,3,4,4,4-hexafluorobutyl carbonate |

InChI |

InChI=1S/C12H6F18O3/c13-3(9(22,23)24)6(16,17)1-32-5(31)33-2-7(18,19)10(25,26)12(29,30)11(27,28)8(20,21)4(14)15/h3-4H,1-2H2 |

InChI Key |

UJBHMMGAKNFURE-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(F)(F)F)F)(F)F)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H,1H,7H-Perfluoroheptyl 2,2,3,4,4,4-hexafluorobutyl carbonate typically involves the reaction of perfluoroheptyl alcohol with hexafluorobutyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

Reactants: Perfluoroheptyl alcohol and hexafluorobutyl chloroformate.

Reaction Conditions: The reaction is conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen.

Catalysts: A base catalyst, such as triethylamine, is often used to facilitate the reaction.

Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial production methods may involve continuous flow reactors to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

1H,1H,7H-Perfluoroheptyl 2,2,3,4,4,4-hexafluorobutyl carbonate undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form perfluoroheptyl alcohol and hexafluorobutyric acid.

Polymerization: It can participate in polymerization reactions to form fluorinated polymers with unique properties.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles (e.g., amines, thiols).

Scientific Research Applications

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Substitution Reactions: The carbonate group can be replaced by other nucleophiles.

- Hydrolysis: In the presence of water, it can hydrolyze to form perfluoroheptyl alcohol and hexafluorobutyric acid.

- Polymerization: It can participate in polymerization reactions to form fluorinated polymers with unique properties.

Applications

Due to its unique properties, 1H,1H,7H-Perfluoroheptyl 2,2,3,4,4,4-hexafluorobutyl carbonate is used in various applications:

- Protective Coatings: It can form self-assembled monolayers on various substrates, providing a protective barrier against chemical and environmental degradation.

- Chemical Resistance: It is used in applications where chemical resistance is desired.

- Low Surface Energy: It is used in applications where low surface energy is desired.

While specific case studies for 1H,1H,7H-Perfluoroheptyl 2,2,3,4,4,4-hexafluorobutyl carbonate are not detailed in the provided search results, the general applications of fluorocarbon coatings highlight their utility in various industries :

- Electronics: Fluorocarbon coatings are used on magnet wires in transformers to resist high-temperature operation, enabling smaller, lighter, and more efficient transformers .

- Industrial Applications: These coatings are applied to conveyor chutes, dump valves, extrusion dies, and molding dies to prevent material buildup and ensure smooth operation .

- Textiles: Polyethylene emulsions, which share similar properties of chemical resistance and hydrophobicity, are used to impart desirable characteristics to natural and synthetic fibers, such as a soft feel and better wear resistance .

Mechanism of Action

The mechanism of action of 1H,1H,7H-Perfluoroheptyl 2,2,3,4,4,4-hexafluorobutyl carbonate is primarily based on its chemical stability and hydrophobicity. The multiple fluorine atoms create a highly non-polar surface that resists interaction with water and other polar substances. This property is exploited in applications where chemical resistance and low surface energy are desired. The compound can form self-assembled monolayers on various substrates, providing a protective barrier against chemical and environmental degradation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related fluorinated monomers, focusing on molecular properties, surface energy, thermal behavior, and applications. Key compounds include:

Table 1: Comparative Properties of Fluorinated Monomers

Structural and Molecular Analysis

- Target Compound : The combination of a longer perfluoroheptyl chain and a shorter hexafluorobutyl group balances fluorine content (~63%) and molecular flexibility. This structure likely enhances solubility in organic solvents compared to fully perfluorinated analogs .

- Hexafluorobutyl Methacrylate : Contains a shorter fluorinated chain (C4F6H2), resulting in lower fluorine content (~46%) but higher reactivity due to the methacrylate group, making it suitable for UV-curable adhesives .

- Dodecafluoroheptyl Methacrylate : Features a fully fluorinated C7F13H2 chain, providing higher thermal stability (boiling point ~180°C) and lower surface energy (~18–20 mN/m), ideal for water-repellent coatings .

Surface Energy and Compatibility

Surface energy, measured via contact angle methods (e.g., Owens-Wendt technique ), is critical for applications like adhesives and coatings. The target compound’s estimated surface energy (<25 mN/m) is comparable to 2,2,3,4,4,4-hexafluorobutyl methacrylate (22–25 mN/m) but higher than dodecafluoroheptyl methacrylate (18–20 mN/m) due to the shorter hexafluorobutyl segment . This positions it as a candidate for moderate-performance applications where cost and processability are prioritized over extreme hydrophobicity.

Thermal and Chemical Stability

Fluorinated compounds exhibit enhanced thermal stability proportional to fluorine content. For example, dodecafluoroheptyl methacrylate (boiling point ~180°C) outperforms hexafluorobutyl methacrylate (~150°C) . The target compound’s stability is expected to lie between these values, though experimental data is needed.

Biological Activity

1H,1H,7H-Perfluoroheptyl 2,2,3,4,4,4-hexafluorobutyl carbonate (CAS Number: 1980045-16-6) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

- Molecular Formula: C₁₂H₅F₁₉O₃

- Molecular Weight: 558.136 g/mol

- CAS Number: 1980045-16-6

The compound belongs to a class of fluorinated compounds known for their stability and hydrophobic characteristics, which can influence their biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Boiling Point | Not readily available |

| Solubility | Insoluble in water |

| Storage Temperature | Ambient |

Research indicates that fluorinated compounds can interact with biological systems through various mechanisms:

- Inhibition of Enzymatic Activity : Fluorinated derivatives have shown potential in inhibiting key enzymes involved in metabolic pathways. For instance, studies on halogenated glucose analogs suggest that modifications at specific carbon positions enhance binding to hexokinase, a crucial enzyme in glycolysis .

- Cellular Uptake and Metabolism : The unique structure of perfluoroalkyl compounds may facilitate altered cellular uptake mechanisms. Their hydrophobic nature can impact membrane permeability, potentially leading to enhanced bioavailability in certain tissues.

- Cytotoxic Effects : Preliminary studies have indicated that certain fluorinated compounds exhibit cytotoxic effects against various cancer cell lines. This is particularly relevant in the context of targeting metabolic pathways in aggressive cancers like glioblastoma multiforme (GBM) where glycolysis is upregulated .

Study 1: Inhibition of Glycolysis in Cancer Cells

A recent study synthesized halogenated derivatives of 2-deoxy-D-glucose (2-DG), demonstrating that these compounds possess greater cytotoxicity compared to their non-fluorinated counterparts. The fluorinated analogs effectively inhibited hexokinase activity and reduced cell viability in GBM models under hypoxic conditions .

Study 2: Pharmacokinetic Enhancements

Research exploring the pharmacokinetics of fluorinated compounds has shown that modifications can significantly improve stability and reduce degradation rates in biological systems. This enhancement is crucial for developing effective therapeutic agents that require prolonged action within the body .

Summary of Key Findings

Potential Applications

- Cancer Therapy : The ability of fluorinated compounds to target metabolic pathways presents opportunities for developing novel cancer therapies.

- Drug Delivery Systems : The hydrophobic nature of these compounds may be leveraged in formulating drug delivery systems that enhance the solubility and stability of therapeutic agents.

- Biomaterials : Due to their chemical stability, perfluoroalkyl compounds are being investigated for use in biomaterials that require biocompatibility and resistance to degradation.

Q & A

Q. What are the recommended methodologies for synthesizing 1H,1H,7H-Perfluoroheptyl 2,2,3,4,4,4-hexafluorobutyl carbonate, and what challenges arise during fluorinated precursor handling?

Answer: Synthesis typically involves transesterification or carbonate coupling reactions using fluorinated alcohols (e.g., perfluoroheptanol) and fluorinated acyl chlorides under anhydrous conditions. Key steps include:

- Precursor purification : Use high-purity fluorinated precursors (≥99%) to avoid side reactions.

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis of fluorinated intermediates .

- Temperature control : Maintain temperatures below 60°C to avoid thermal decomposition of perfluoroalkyl groups.

Q. Challenges :

- Moisture sensitivity : Fluorinated intermediates react violently with water, requiring rigorous drying of glassware and solvents.

- Byproduct removal : Use membrane separation technologies (e.g., nanofiltration) to isolate the target compound from fluorinated byproducts .

Q. How should researchers characterize the physicochemical properties of this compound, and which analytical techniques are most reliable?

Answer:

Q. Critical considerations :

- NMR limitations : 19F NMR is essential for structural confirmation but requires deuterated solvents free of proton impurities .

- Mass spectrometry : High-resolution MS (HRMS) with electron spray ionization (ESI) detects trace impurities (<0.1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for perfluorinated carbonates, particularly regarding environmental persistence?

Answer: Discrepancies often stem from:

Q. Methodological recommendations :

Q. What experimental designs are optimal for studying the compound’s interaction with biological membranes, and how can researchers mitigate assay interference from fluorinated surfactants?

Answer: Step 1: Model membrane selection

Q. Step 2: Surfactant interference mitigation

- Dialysis purification : Pre-treat the compound using 10 kDa molecular weight cut-off (MWCO) membranes to remove low-MW fluorinated surfactants .

- Control experiments : Compare results with and without surfactant-scavenging agents (e.g., activated charcoal).

Q. Data interpretation :

Q. How can computational modeling guide the design of derivatives with reduced bioaccumulation potential while retaining functional properties?

Answer:

Q. Validation :

Q. What strategies are effective for analyzing degradation products of this compound in environmental matrices, and how can researchers address matrix effects?

Answer: Degradation pathways :

Q. Matrix effect mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.